molecular formula C10H11NO3 B14309053 (E)-N-[(2-Methoxyphenyl)methylidene]glycine CAS No. 111802-22-3

(E)-N-[(2-Methoxyphenyl)methylidene]glycine

Cat. No.: B14309053
CAS No.: 111802-22-3
M. Wt: 193.20 g/mol
InChI Key: AICITFDZEPIQQT-UHFFFAOYSA-N
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Description

(E)-N-[(2-Methoxyphenyl)methylidene]glycine is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a glycine moiety through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[(2-Methoxyphenyl)methylidene]glycine typically involves the condensation of 2-methoxybenzaldehyde with glycine. This reaction is often carried out in the presence of a suitable catalyst under reflux conditions. The general reaction scheme is as follows:

2-Methoxybenzaldehyde+GlycineThis compound\text{2-Methoxybenzaldehyde} + \text{Glycine} \rightarrow \text{this compound} 2-Methoxybenzaldehyde+Glycine→this compound

Common catalysts used in this reaction include acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide. The reaction is usually performed in a solvent like ethanol or methanol to facilitate the condensation process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[(2-Methoxyphenyl)methylidene]glycine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imine group can be reduced to form secondary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of 2-methoxybenzoic acid or 2-methoxybenzaldehyde.

    Reduction: Formation of N-(2-methoxyphenyl)methylamine.

    Substitution: Formation of compounds with substituted phenyl rings.

Scientific Research Applications

Chemistry

In organic synthesis, (E)-N-[(2-Methoxyphenyl)methylidene]glycine serves as a building block for the synthesis of more complex molecules. It can be used in the preparation of heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a useful tool for investigating the activity of enzymes involved in amino acid metabolism.

Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors or as a scaffold for drug development. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism by which (E)-N-[(2-Methoxyphenyl)methylidene]glycine exerts its effects involves its interaction with specific molecular targets. The methoxy group and the imine moiety can participate in hydrogen bonding and other non-covalent interactions with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-[(2-Hydroxyphenyl)methylidene]glycine
  • (E)-N-[(2-Chlorophenyl)methylidene]glycine
  • (E)-N-[(2-Nitrophenyl)methylidene]glycine

Uniqueness

(E)-N-[(2-Methoxyphenyl)methylidene]glycine is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This functional group can influence the compound’s reactivity and interaction with biological targets, making it different from its analogs with other substituents.

Properties

CAS No.

111802-22-3

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

2-[(2-methoxyphenyl)methylideneamino]acetic acid

InChI

InChI=1S/C10H11NO3/c1-14-9-5-3-2-4-8(9)6-11-7-10(12)13/h2-6H,7H2,1H3,(H,12,13)

InChI Key

AICITFDZEPIQQT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C=NCC(=O)O

Origin of Product

United States

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